molecular formula C23H22N4O4S B307693 Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Katalognummer B307693
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: RKMDGGSFHCHKTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazepine derivatives, which are known for their diverse biological activities.

Wirkmechanismus

The exact mechanism of action of methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1/S phase. In Alzheimer's disease models, this compound has been reported to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and applicability in certain research settings.

Zukünftige Richtungen

There are several future directions for research on methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate. One potential direction is to further investigate its anti-cancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its neuroprotective effects in more detail and investigate its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and identify potential molecular targets for drug development.

Synthesemethoden

The synthesis of methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate involves the reaction of 2-aminobenzoic acid with ethyl isothiocyanate to form 2-[(ethylthio)carbonyl]benzoic acid. This intermediate is then reacted with 2-chloro-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine to form the final product.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have reported the anti-cancer activity of this compound by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Molekularformel

C23H22N4O4S

Molekulargewicht

450.5 g/mol

IUPAC-Name

methyl 4-(3-ethylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoate

InChI

InChI=1S/C23H22N4O4S/c1-4-18(28)27-17-9-7-6-8-16(17)19-20(24-23(26-25-19)32-5-2)31-21(27)14-10-12-15(13-11-14)22(29)30-3/h6-13,21H,4-5H2,1-3H3

InChI-Schlüssel

RKMDGGSFHCHKTR-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=CC=C(C=C4)C(=O)OC

Kanonische SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=CC=C(C=C4)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.